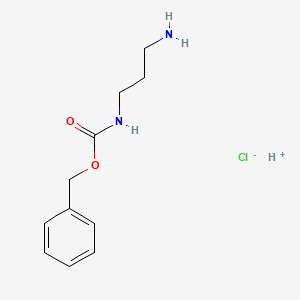
hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis. This particular compound is characterized by its unique structure, which includes a phenylmethyl group, an azanylpropyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with 3-aminopropyl carbamate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, with the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- Phenylmethyl carbamate
- 3-Aminopropyl carbamate
- N-Phenyl carbamate
Comparison
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is unique due to its combined structure of phenylmethyl and azanylpropyl groups. This combination enhances its ability to inhibit enzymes compared to other similar compounds. Additionally, its chloride ion makes it more reactive in substitution reactions, providing a versatile tool in organic synthesis .
Properties
Molecular Formula |
C11H17ClN2O2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate;hydron;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H |
InChI Key |
XKMBTMXQMDLSRB-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC=C(C=C1)COC(=O)NCCCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















